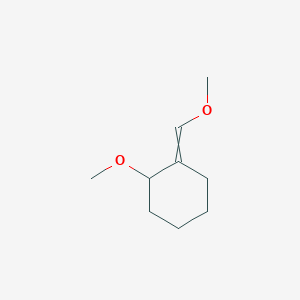
(4aR,8aS)-4a-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4aR,8aS)-4a-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-1(2H)-one is a complex organic compound with a unique structure that includes multiple stereocenters. This compound is part of the naphthalene family and is characterized by its hexahydro configuration, which means it has six hydrogen atoms added to its naphthalene core. The presence of a methyl group at the 4a position and a ketone group at the 1(2H) position further distinguishes this compound.
Vorbereitungsmethoden
The synthesis of (4aR,8aS)-4a-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-1(2H)-one involves several steps, typically starting with a naphthalene derivative. The synthetic route often includes hydrogenation to introduce the hexahydro configuration, followed by selective functionalization to add the methyl and ketone groups. Industrial production methods may involve catalytic hydrogenation under high pressure and temperature, using catalysts such as palladium or platinum to achieve the desired configuration and functional groups.
Analyse Chemischer Reaktionen
(4aR,8aS)-4a-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ketone group to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, where it is replaced by other functional groups using reagents like halogens or nitrating agents.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
(4aR,8aS)-4a-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, helping to create more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in drug design and development.
Industry: It is used in the production of fragrances and flavors due to its distinct chemical properties.
Wirkmechanismus
The mechanism of action of (4aR,8aS)-4a-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methyl group may also play a role in modulating the compound’s binding affinity and specificity. These interactions can lead to various biological effects, depending on the target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (4aR,8aS)-4a-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-1(2H)-one include:
(4aR,8aS)-Octahydro-4a(2H)-quinolinylacetate: Shares a similar hexahydro configuration but differs in functional groups and overall structure.
(4aR,8aS)-Octahydro-2H-thiochromene: Another compound with a hexahydro configuration, but with a sulfur atom in its structure.
(4aR,8aS)-Octahydro-4a(2H)-isoquinolinol: Similar in its hexahydro configuration but contains an additional nitrogen atom.
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
65534-85-2 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
(4aR,8aS)-4a-methyl-2,3,4,7,8,8a-hexahydronaphthalen-1-one |
InChI |
InChI=1S/C11H16O/c1-11-7-3-2-5-9(11)10(12)6-4-8-11/h3,7,9H,2,4-6,8H2,1H3/t9-,11+/m1/s1 |
InChI-Schlüssel |
JXLPQCLGSAISNS-KOLCDFICSA-N |
Isomerische SMILES |
C[C@]12CCCC(=O)[C@H]1CCC=C2 |
Kanonische SMILES |
CC12CCCC(=O)C1CCC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



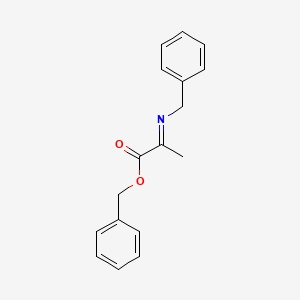
![3-[(E)-{4-[Benzyl(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonic acid](/img/structure/B14485024.png)
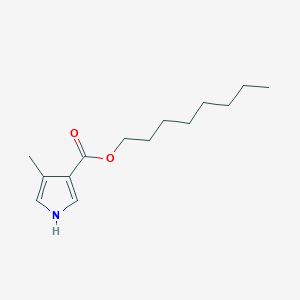
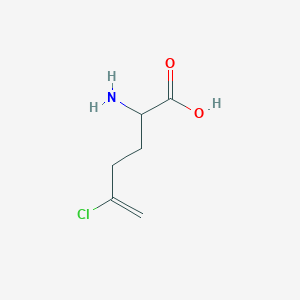
![7,10,10-Trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione](/img/structure/B14485041.png)
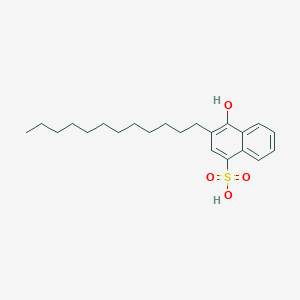
![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-hexanoylglycine](/img/structure/B14485051.png)

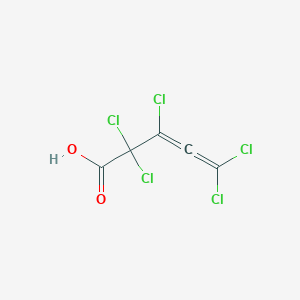
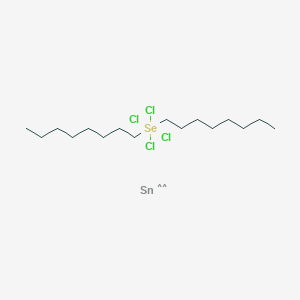
![Diethyl [(4-iodoanilino)(phenyl)methyl]phosphonate](/img/structure/B14485076.png)

